molecular formula C19H23N3OS B2668902 N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 896054-74-3

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2668902
CAS No.: 896054-74-3
M. Wt: 341.47
InChI Key: JSRCXMBWAFYVQG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridazinyl group, and a thioacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves a multi-step process. The starting materials often include cyclohexylamine, p-tolylpyridazine, and thioacetic acid. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the thioacetamide group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Corresponding amides or ethers

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
  • N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)propionamide
  • N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)butyramide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-7-9-15(10-8-14)17-11-12-19(22-21-17)24-13-18(23)20-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRCXMBWAFYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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